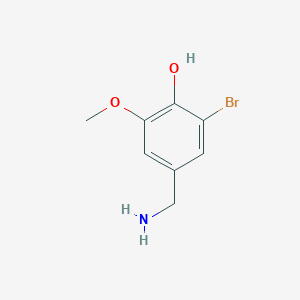

4-(Aminomethyl)-2-bromo-6-methoxyphenol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(aminomethyl)-2-bromo-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIUMWXMLDJLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CN)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588310 | |

| Record name | 4-(Aminomethyl)-2-bromo-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887583-18-8 | |

| Record name | 4-(Aminomethyl)-2-bromo-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminomethyl 2 Bromo 6 Methoxyphenol

Strategic Precursors and Starting Materials for Bromophenol Synthesis

The synthesis of 4-(aminomethyl)-2-bromo-6-methoxyphenol commonly originates from readily available and economically viable phenolic aldehydes. Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) stands out as a primary precursor due to its widespread availability as a byproduct of the paper industry and its versatile chemical functionality. udel.edursc.org Its structure contains the core phenolic and methoxy (B1213986) moieties, with an aldehyde group that serves as a convenient handle for conversion into the target aminomethyl group.

Other related compounds can also be considered as starting materials. For instance, isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) or even guaiacol (B22219) (2-methoxyphenol) could theoretically be employed, though their use would necessitate different strategic approaches for introducing the required functional groups at the correct positions, potentially involving more complex and lower-yielding synthetic steps. The direct use of vanillylamine (B75263) is also a possibility, though this intermediate is typically synthesized from vanillin itself. Therefore, vanillin remains the most strategically sound starting point for the synthesis of this class of compounds.

Targeted Bromination Strategies in Phenolic Systems

The introduction of a bromine atom onto the phenolic ring is a critical step that requires careful control of regioselectivity. The inherent directing effects of the substituents on the aromatic ring play a pivotal role in determining the position of bromination.

Electrophilic Aromatic Bromination and Regioselectivity

The bromination of vanillin is a classic example of electrophilic aromatic substitution. The phenolic hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the methoxy (-OCH₃) group is also activating and ortho, para-directing. The aldehyde (-CHO) group, in contrast, is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group dominates the reaction's regiochemistry. nvcc.edu

Given the structure of vanillin (hydroxyl at C-1, methoxy at C-3, aldehyde at C-4), the positions ortho to the hydroxyl group are C-2 and C-6. The position para to the hydroxyl is occupied by the aldehyde. The C-2 position is sterically hindered by the adjacent methoxy group. Therefore, electrophilic attack by bromine occurs predominantly at the C-5 position, which is ortho to the hydroxyl group and meta to the aldehyde group. This leads to the formation of 5-bromovanillin (B1210037) (systematically named 3-bromo-4-hydroxy-5-methoxybenzaldehyde). rsc.orgrasayanjournal.co.insynthetikaeu.com

Various brominating agents can be employed for this transformation. Molecular bromine (Br₂) in solvents like acetic acid is a common method. rsc.org To circumvent the handling of highly toxic and corrosive elemental bromine, in situ generation of bromine from reagents like potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) is a safer and effective alternative. nvcc.edu

Table 1: Comparison of Bromination Methods for Vanillin

| Brominating Agent/System | Solvent | Reaction Time | Yield of 5-Bromovanillin | Reference |

|---|---|---|---|---|

| Br₂ | Acetic Acid | 2 hours | Good | rsc.org |

| KBrO₃ / HBr | Acetic Acid | 45 minutes | Not specified | nvcc.edu |

| KBr / KBrO₃ | Water / Acetic Acid | 10-30 minutes | 95% | rasayanjournal.co.in |

Protective Group Strategies for Selective Bromination

While direct bromination of vanillin is highly regioselective for the C-5 position, protecting group strategies can be employed to enhance reaction control, improve yields, or prevent side reactions such as oxidation of the phenol (B47542). The phenolic hydroxyl group is the most common site for protection.

Introduction of the Aminomethyl Moiety

The conversion of the formyl group of 5-bromovanillin into an aminomethyl group is the final key transformation. Reductive amination is the most direct and widely used method for this purpose.

Reductive Amination Routes via Schiff Base Chemistry

Reductive amination is typically a one-pot reaction that proceeds in two stages: the formation of a Schiff base (imine) followed by its reduction to an amine. masterorganicchemistry.combyu.edu First, the aldehyde group of 5-bromovanillin reacts with an amine source, most commonly ammonia (B1221849) (or an ammonia equivalent like ammonium (B1175870) acetate), to form an imine intermediate. This reaction is often catalyzed by mild acid and involves the elimination of a water molecule. youtube.com

In the second stage, the newly formed C=N double bond of the imine is reduced to a C-N single bond. A variety of reducing agents can be used, with the choice depending on the substrate's sensitivity and the desired reaction conditions.

Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. It can reduce both the intermediate imine and the starting aldehyde, so the reaction is typically performed in a stepwise manner or by careful control of conditions. organic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent. It is particularly effective because it readily reduces the protonated imine (iminium ion) but is slow to react with the starting aldehyde at the typical reaction pH of 4-5. This allows for the reaction to be performed in a single pot with all reagents present from the start. masterorganicchemistry.comyoutube.com

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C, Ni) is another effective method. However, this method may not be compatible with the bromine substituent, which can be removed by hydrogenolysis.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, room temp. | Inexpensive, readily available | Can reduce starting aldehyde; may require stepwise procedure | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 4-5 | Selective for iminium ions; one-pot procedure | Generates toxic cyanide waste | masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, acetic acid | Mild, selective, non-toxic byproducts | More expensive | byu.edu |

The reaction of 5-bromovanillin with ammonia followed by reduction yields the target compound, which, based on this synthetic route, is more systematically named 4-(aminomethyl)-5-bromo-2-methoxyphenol.

Alternative Aminomethylation Protocols

Besides reductive amination, other classical methods can be adapted to introduce the aminomethyl group, although they are generally more circuitous for this specific transformation.

The Mannich Reaction: The Mannich reaction is a powerful tool for the aminoalkylation of an acidic proton located alpha to a carbonyl group, or for the functionalization of electron-rich aromatic compounds like phenols. nih.govresearchgate.net It typically involves the condensation of an amine, formaldehyde, and an active hydrogen compound. While vanillin itself can participate in Mannich reactions, using this method to convert the existing aldehyde group into an aminomethyl group is not a direct application. It is better suited for adding a new aminomethyl group to the aromatic ring, rather than transforming the formyl group. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in chemical synthesis to maximize product yield, minimize waste, and ensure economic viability. Key parameters that are systematically varied include temperature, pressure, reactant concentrations, catalyst type and loading, and solvent. researchgate.net

For the synthesis of phenolic amines and their derivatives, reaction conditions can have a profound impact on the outcome. Temperature is a crucial factor; for instance, in the Pd-catalyzed coupling of phenols, conducting the reaction at 100 °C was found to be optimal, with either higher or lower temperatures resulting in diminished yields. rsc.org Similarly, catalyst loading must be carefully optimized. In the same study, a 7 mol% loading of Pd/C was determined to be the most effective amount. rsc.org

The following table provides an illustrative example of how reaction conditions might be optimized for a hypothetical synthesis, based on parameters varied in related literature. rsc.orgbeilstein-journals.org

| Entry | Parameter Varied | Condition | Yield (%) |

| 1 | Temperature | 80 °C | 55 |

| 2 | 100 °C | 75 | |

| 3 | 120 °C | 68 | |

| 4 | Catalyst Loading | 5 mol% | 65 |

| 5 | 7 mol% | 75 | |

| 6 | 10 mol% | 72 | |

| 7 | Base | None | 40 |

| 8 | Na₂CO₃ | 75 | |

| 9 | KOH | 58 |

This table is a representative example illustrating the process of optimization and does not represent actual experimental data for the synthesis of this compound.

Table of Compounds

| Chemical Name |

| This compound |

| Acetic anhydride (B1165640) |

| Aniline |

| Benzene (B151609) |

| Caffeic acid |

| Carbon dioxide |

| Cesium carbonate (Cs₂CO₃) |

| Cyclohexanol |

| Cyclohexanone |

| Cyclohexylamine |

| Ferulic acid |

| Fluorenone |

| Formaldehyde |

| Hydrogen |

| Hydrogen bromide (HBr) |

| Hydrogen peroxide (H₂O₂) |

| Ionic Liquids |

| Methane |

| N-methylaniline |

| Nickel |

| Nickel(II) oxide on Alumina (Ni/Al₂O₃) |

| Palladium on Carbon (Pd/C) |

| Phenol |

| Potassium carbonate (K₂CO₃) |

| Potassium hydroxide (B78521) (KOH) |

| Pyridine |

| Rhodium |

| Sodium formate |

| tert-Butyl hydroperoxide (TBHP) |

| Water |

Chemical Reactivity and Mechanistic Investigations of 4 Aminomethyl 2 Bromo 6 Methoxyphenol

Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring is a key site for synthetic modification, primarily through substitution and coupling reactions. Its reactivity is influenced by the electronic effects of the other substituents on the ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)

A more versatile method for modifying the C-Br bond is through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Stille coupling, which utilizes organostannanes, is a powerful tool for this purpose. The reaction is known for its tolerance of a wide variety of functional groups, which would be crucial for a molecule like 4-(aminomethyl)-2-bromo-6-methoxyphenol with its multiple reactive sites.

| Coupling Partner (Organostannane) | Potential Product Structure | Typical Catalyst System (based on analogous systems) |

| R-Sn(Bu)3 (where R = vinyl, aryl, alkynyl) | 4-(Aminomethyl)-2-R-6-methoxyphenol | Pd(PPh3)4 or other Pd(0) source, often with a ligand, in an inert solvent like toluene (B28343) or DMF. |

| (CH2=CH)Sn(Bu)3 | 4-(Aminomethyl)-6-methoxy-2-vinylphenol | Pd(PPh3)4, THF, reflux. |

| (Ph)Sn(Bu)3 | 4-(Aminomethyl)-6-methoxy-2-phenylphenol | PdCl2(PPh3)2, Cul, base, DMF. |

Other palladium-catalyzed reactions such as the Suzuki (with organoboronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) would also be expected to be applicable, offering a wide array of potential derivatives.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This group can also undergo reactions at the oxygen atom.

Esterification and Etherification Reactions

The hydroxyl group can be converted into esters and ethers. Esterification is typically achieved by reacting the phenol (B47542) with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). The reaction with acyl chlorides is often performed in the presence of a base to neutralize the HCl byproduct. Etherification, such as the Williamson ether synthesis, involves the reaction of the corresponding phenoxide with an alkyl halide. The formation of the phenoxide is typically achieved by treatment with a base like sodium hydroxide (B78521) or sodium hydride.

| Reagent | Reaction Type | Potential Product Structure | General Conditions |

| Acetyl chloride (CH3COCl) | Esterification | 4-(Aminomethyl)-2-bromo-6-methoxyphenyl acetate (B1210297) | Pyridine or triethylamine (B128534) as a base, at or below room temperature. |

| Methyl iodide (CH3I) | Etherification | 1-(Aminomethyl)-3-bromo-2,5-dimethoxybenzene | Strong base (e.g., NaH) to form the phenoxide, followed by addition of the alkyl halide. |

| Benzyl bromide (BnBr) | Etherification | 4-(Aminomethyl)-2-(benzyloxy)-6-methoxyphenol | Base such as K2CO3 in a polar aprotic solvent like acetone (B3395972) or DMF. |

Oxidative Pathways of Phenols (e.g., to Quinones)

Phenols are susceptible to oxidation, and the products depend on the oxidant and the substitution pattern of the phenol. The presence of electron-donating groups, such as the hydroxyl, methoxy (B1213986), and aminomethyl groups in this compound, generally makes the aromatic ring more susceptible to oxidation. Oxidation of phenols can lead to the formation of quinones. For p-aminophenols, oxidation can lead to the corresponding p-quinone imines, which can be unstable and may hydrolyze to p-benzoquinones. rsc.orgua.es

The oxidation of this compound would likely proceed to form a substituted quinone or quinone-like structure. The exact nature of the product would depend on the specific oxidizing agent used.

| Oxidizing Agent | Potential Product Type | General Observations from Related Systems |

| Fremy's salt (Potassium nitrosodisulfonate) | o-Benzoquinone | Mild oxidation specific for phenols. |

| Chromic acid (H2CrO4) | Complex mixture, potential for ring opening | Harsh oxidizing conditions. |

| Salcomine-oxygen | p-Benzoquinone derivative | Catalytic oxidation. |

Reactivity of the Aminomethyl Functional Group

The primary aminomethyl group (-CH2NH2) imparts basicity to the molecule and is a site for a variety of reactions typical of primary amines.

The lone pair of electrons on the nitrogen atom makes the aminomethyl group nucleophilic. It can readily react with electrophiles such as alkyl halides to form secondary and tertiary amines, or with acyl chlorides and anhydrides to form amides. It can also participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines).

| Reagent | Reaction Type | Potential Product Structure | General Conditions |

| Acetic anhydride (B1165640) ((CH3CO)2O) | Acylation | N-((3-Bromo-4-hydroxy-5-methoxyphenyl)methyl)acetamide | Aprotic solvent, often with a mild base. |

| Benzaldehyde (B42025) (PhCHO) | Imine Formation | N-((3-Bromo-4-hydroxy-5-methoxyphenyl)methyl)benzenecarboximide | Mild acid or base catalyst, often with removal of water. |

| Methyl iodide (CH3I) | Alkylation | 2-Bromo-6-methoxy-4-((methylamino)methyl)phenol (and further alkylated products) | Polar solvent, often with a non-nucleophilic base to scavenge HI. |

The aminomethyl group's basicity (pKa is typically around 9-10 for similar structures) means it will be protonated in acidic conditions, forming an ammonium (B1175870) salt. This can be used to protect the amine functionality during reactions at other sites on the molecule.

Amine Reactions (e.g., Schiff Base Formation, Acylation)

The primary aminomethyl group is a key site of reactivity in this compound, readily participating in reactions common to primary amines, most notably the formation of Schiff bases and acylation.

Schiff Base Formation:

The reaction of the primary amine with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically reversible and can be catalyzed by either acid or base. wjpsonline.com The general mechanism proceeds in two main steps: the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final imine. eijppr.comresearchgate.net

While specific studies on the Schiff base formation of this compound are not extensively documented in the reviewed literature, analogous reactions with structurally similar compounds provide a clear precedent. For instance, the synthesis of (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol is achieved through the refluxing of 2-hydroxy-5-methoxy benzaldehyde with 2-bromo-3-methylaniline (B1268886) in ethanol. jcsp.org.pk Similarly, novel Schiff bases have been synthesized from the condensation of various aminophenols with 2-substituted 1,3-bis(dimethylamino)-trimethinium salts in the presence of triethylamine. rsc.org These examples suggest that this compound would readily react with a variety of carbonyl compounds under similar conditions to form the corresponding Schiff bases.

Interactive Data Table: Representative Conditions for Schiff Base Formation

| Reactants | Catalyst/Solvent | Conditions | Product Type | Reference |

| 2-Hydroxy-5-methoxy benzaldehyde and 2-bromo-3-methylaniline | Ethanol | Reflux, 5h | Schiff Base | jcsp.org.pk |

| 2-Amino-4-chlorophenol and N-(2-(4-bromophenyl)-3-(dimethylamino)-allylidene)-N-methylmethanaminium perchlorate | Triethylamine/Ethanol | Reflux | Schiff Base | rsc.org |

| Aldehyde and Aromatic Amine | Water or Microwave irradiation (200W) | Ambient Temp or 30 sec-2 min | Schiff Base | wjpsonline.com |

Acylation:

The aminomethyl group of this compound can also undergo acylation to form amides. In molecules containing both amino and hydroxyl groups, such as aminophenols, the acylation is chemoselective. The amino group is a stronger nucleophile than the phenolic hydroxyl group, leading to preferential N-acylation. chemicalforums.comquora.com This enhanced nucleophilicity of nitrogen compared to oxygen is attributed to its lower electronegativity, which makes its lone pair of electrons more available for donation. chemicalforums.com

The mechanism of N-acylation typically involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride) to form a tetrahedral intermediate. Subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., acetate), yields the amide. youtube.comresearchgate.net Studies on the acylation of p-aminophenol with acetic anhydride, for example, demonstrate the efficient formation of N-(4-hydroxyphenyl)acetamide (paracetamol). researchgate.net A lipase-catalyzed approach for the chemoselective acetylation of 2-aminophenol (B121084) has also been reported, yielding N-(2-hydroxyphenyl)acetamide with high conversion rates. acs.org

Interactive Data Table: Conditions for Acylation of Aminophenols

| Substrate | Acylating Agent | Catalyst/Solvent | Conditions | Product | Conversion/Yield | Reference |

| 2-Aminophenol | Vinyl Acetate | Novozym 435/Various Solvents | Optimized | N-(2-hydroxyphenyl)acetamide | 74.6% in 10h | acs.org |

| p-Aminophenol | Acetic Anhydride | H-clinoptilolite/Aqueous solution | - | N-(4-hydroxyphenyl)acetamide | - | researchgate.net |

| p-Aminophenol | Acetic Anhydride | Pyridine | - | N-(4-hydroxyphenyl)acetamide | - | youtube.com |

Intramolecular Cyclization Reactions

The presence of a bromo substituent on the aromatic ring and a nucleophilic aminomethyl group in this compound opens up possibilities for intramolecular cyclization reactions to form heterocyclic systems. While specific examples of intramolecular cyclization of this exact compound are not prevalent in the literature, established synthetic methodologies for related compounds suggest potential pathways.

One such plausible transformation is the Parham cyclization. This reaction involves the generation of an aryllithium species via halogen-lithium exchange with an organolithium reagent, followed by intramolecular attack on an electrophilic site. researchgate.net In the case of this compound, treatment with a strong base like n-butyllithium could induce bromine-lithium exchange. The resulting aryllithium could then potentially undergo intramolecular cyclization, although the direct target for the nucleophilic attack from the aminomethyl group is not immediately apparent without further modification.

A more likely scenario for cyclization would involve a derivative of this compound where the aminomethyl group is converted into a suitable nucleophile for an intramolecular substitution or the aromatic ring is modified to contain an electrophilic center. For instance, conversion of the amine to an amide, followed by deprotonation, could generate a nucleophile capable of displacing the bromide in an intramolecular fashion to form a lactam fused to the benzene (B151609) ring.

Another potential avenue for cyclization is through photochemical methods. Photocyclization of phenoxy derivatives has been shown to proceed, in some cases, without rearrangement. rsc.org While this would require initial modification of the subject molecule, it represents a viable strategy for constructing more complex heterocyclic structures from the this compound scaffold.

Mechanistic Studies of Key Transformations

The mechanisms of the primary reactions involving the amine functionality of this compound are well-understood from studies of analogous systems.

Mechanism of Schiff Base Formation:

The formation of a Schiff base is a two-step process. eijppr.com

Formation of the Carbinolamine Intermediate: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. researchgate.net This step is generally reversible.

Dehydration to the Imine: The carbinolamine then undergoes dehydration to form the C=N double bond of the imine. This step is the rate-determining step and is typically catalyzed by acid, which protonates the hydroxyl group, making it a better leaving group (water). wjpsonline.com The reaction can also be promoted by heat.

Mechanism of Acylation:

The acylation of the aminomethyl group proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The reaction begins with the nucleophilic nitrogen of the aminomethyl group attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). researchgate.net

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate where the carbonyl oxygen bears a negative charge. chemicalforums.comyoutube.com

Collapse of the Intermediate: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the more stable leaving group (e.g., an acetate ion). youtube.com

Deprotonation: A final deprotonation step, often facilitated by a base or the leaving group itself, yields the neutral amide product.

Mechanistic Insights into Potential Cyclizations:

While direct mechanistic studies for the cyclization of this compound are unavailable, insights can be drawn from related systems. For a potential Parham-type cyclization, the mechanism would involve the initial formation of an aryllithium intermediate through bromine-lithium exchange. This highly nucleophilic species would then attack an intramolecular electrophile. The stereochemical outcome of such cyclizations is often dictated by the geometry of the transition state.

In the case of base-promoted cyclizations involving bromo-substituted rings, mechanistic studies on similar compounds suggest the possibility of complex pathways. For instance, the ring opening of a gem-dibromocyclopropane fused to a glycal under basic conditions was found to proceed via elimination of HBr to form a cyclopropene, followed by cleavage to a zwitterionic/carbene intermediate. uq.edu.au While the system is different, it highlights that reactions involving bromo-substituents and bases can proceed through non-obvious mechanistic routes. Any proposed intramolecular cyclization of this compound would require dedicated mechanistic investigation to elucidate the precise pathway.

Spectroscopic and Structural Elucidation of 4 Aminomethyl 2 Bromo 6 Methoxyphenol

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of protons (¹H) and carbon atoms (¹³C), as well as their connectivity.

Proton NMR spectroscopy of 4-(Aminomethyl)-2-bromo-6-methoxyphenol reveals distinct signals corresponding to each type of proton in the molecule. In its hydrochloride salt form, the analysis shows two singlets for the aromatic protons, a singlet for the methoxy (B1213986) group protons, and a triplet for the aminomethyl group, alongside a broad peak for the ammonium (B1175870) protons. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons. For the free base in a deuterochloroform (CDCl₃) solvent, the aromatic proton appears as a singlet at approximately 6.85 ppm, the aminomethyl protons at 4.10 ppm, and the methoxy protons at 3.90 ppm.

Conversely, the hydrochloride salt exhibits aromatic protons as two singlets at δ 6.59 ppm and δ 6.81 ppm. The methoxy group protons appear as a singlet at δ 3.89 ppm. The aminomethyl group protons are observed as a triplet at δ 4.21 ppm, with the broad peak for the ammonium protons appearing at δ 8.79 ppm. The difference in chemical shifts and multiplicities between the free base and the hydrochloride salt is attributed to the protonation of the amino group.

¹H NMR Data for this compound and its Hydrochloride Salt

| Proton Group | Chemical Shift (δ) in ppm (Free Base in CDCl₃) | Chemical Shift (δ) in ppm (Hydrochloride Salt) | Multiplicity (Hydrochloride Salt) |

|---|---|---|---|

| Aromatic H (H-3/H-5) | 6.85 | 6.59, 6.81 | Singlet |

| Aminomethyl (-CH₂NH₂) | 4.10 | 4.21 | Triplet |

| Methoxy (-OCH₃) | 3.90 | 3.89 | Singlet |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. For the hydrochloride salt of this compound, distinct signals are observed for each unique carbon atom. The carbon atom attached to the bromine (C-Br) resonates at approximately 114.7 ppm, while the methoxy carbon (-OCH₃) is found at 56.1 ppm. The aromatic carbons show signals at 148.4 ppm (C-1, attached to the hydroxyl group), 130.1 ppm (C-4), and 115.4 ppm (C-6).

¹³C NMR Data for this compound Hydrochloride

| Carbon Group | Chemical Shift (δ) in ppm |

|---|---|

| C-OH (C-1) | 148.4 |

| C-Br (C-2) | 114.7 |

| Aromatic C (C-4) | 130.1 |

| C-OCH₃ (C-6) | 115.4 |

| -OCH₃ | 56.1 |

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish correlations between different nuclei.

COSY (Correlation Spectroscopy) : A COSY experiment on this compound would show correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For instance, one would expect to see a cross-peak between the protons of the aminomethyl group and the protons of the amino group, if resolved. However, due to the singlet nature of the aromatic protons, no cross-peaks would be observed between them.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu For this molecule, it would show cross-peaks between the aromatic protons and their attached carbons, the methoxy protons and the methoxy carbon, and the aminomethyl protons and their corresponding carbon. This technique is invaluable for unambiguous assignment of the proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for connecting different parts of the molecule. For example, the methoxy protons would show a correlation to the C-6 carbon of the aromatic ring. The aminomethyl protons would show correlations to the C-3, C-4, and C-5 carbons of the ring, confirming its position.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A broad O-H stretching vibration is expected in the region of 3200–3600 cm⁻¹. The N-H stretching vibrations of the primary amine typically appear in the same region. An -NH₂ bending vibration is observed at approximately 1600 cm⁻¹. The C-Br stretching vibration is found at a lower frequency, around 560 cm⁻¹.

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic -OH | Stretching | 3200–3600 |

| Amino -NH₂ | Bending | ~1600 |

Raman spectroscopy provides complementary information to FTIR. While no specific Raman data for this compound is readily available, the expected Raman active modes can be predicted. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active. Symmetric vibrations, such as the symmetric stretch of the methoxy group, often produce strong Raman signals, whereas they may be weak in the FTIR spectrum.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry serves as a crucial tool for confirming the molecular weight and elucidating the structural components of this compound through its distinct fragmentation pattern. The molecular ion peak ([M]⁺) would be expected to appear as a characteristic doublet, with signals at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), in an approximate 1:1 ratio. libretexts.org

The fragmentation of this compound under mass spectrometry is predicted to be driven by its primary functional groups: the aminomethyl, hydroxyl, and bromo-substituted aromatic ring. Key fragmentation pathways likely include:

Alpha-Cleavage: A dominant fragmentation pathway for aliphatic amines involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). libretexts.orgnih.gov For this compound, this would result in the loss of the aminomethyl group or, more likely, the cleavage between the benzylic carbon and the aromatic ring, leading to a stabilized iminium cation.

Loss of Bromine: Cleavage of the C-Br bond is a common fragmentation pathway for brominated aromatic compounds, which would result in a significant peak corresponding to the loss of a bromine radical ([M-Br]⁺). nih.gov

Phenolic Fragmentation: Phenols typically exhibit fragmentation involving the loss of carbon monoxide (CO) and a hydrogen radical (H·) from the aromatic ring, a process that can occur after initial cleavages. whitman.edu

Loss of Methyl Radical: The methoxy group can lead to the loss of a methyl radical (·CH₃) to yield a prominent [M-15]⁺ peak.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its identification and structural confirmation.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion Description | Predicted m/z Value | Fragmentation Pathway |

| Molecular Ion ([M]⁺) | 231/233 | Ionization of the parent molecule (showing ⁷⁹Br/⁸¹Br isotopes) |

| Loss of Methyl | 216/218 | Loss of ·CH₃ from the methoxy group |

| Loss of Amine | 201/203 | Cleavage of the CH₂-NH₂ bond |

| Loss of Bromine | 152 | Loss of ·Br from the aromatic ring |

| Benzylic Cleavage | 30 | Formation of [CH₂=NH₂]⁺ |

Note: The table presents predicted values based on established fragmentation principles for analogous chemical structures.

X-ray Crystallography for Solid-State Structure Determination

While a specific, publicly available crystal structure for this compound could not be identified, its solid-state characteristics can be reliably inferred from crystallographic studies of closely related aminomethylphenols and brominated aromatic compounds. researchgate.netresearchgate.netresearchgate.net

The crystal packing of this compound is expected to be dominated by a network of strong intermolecular hydrogen bonds. The presence of both a hydrogen bond donor (phenolic -OH) and a hydrogen bond acceptor (amino -NH₂) group, as well as the oxygen of the methoxy group, facilitates the formation of robust interactions that define the crystal lattice.

Hydrogen Bonding: The primary interactions anticipated are strong O-H···N and N-H···O hydrogen bonds, linking adjacent molecules. researchgate.netnih.gov The phenolic hydroxyl group can donate a proton to the nitrogen atom of a neighboring molecule, while the amine group's hydrogens can form bonds with the phenolic or methoxy oxygens of other molecules. These interactions are fundamental to the stability of the crystal structure. nih.govmdpi.com In similar ortho-aminomethylphenol structures, intramolecular O-H···N hydrogen bonds are also common, which can influence molecular conformation. researchgate.netnih.gov

Hirshfeld Surface Analysis: A Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions in a crystal, would likely reveal the following key contacts for this compound. researchgate.netacs.org The analysis of similar substituted phenols and brominated molecules suggests that H···H contacts would comprise the largest portion of the surface area. researchgate.net Significant contributions are also expected from:

O···H/H···O contacts: Representing the crucial hydrogen bonds. acs.orgdntb.gov.ua

Br···H/H···Br contacts: Indicating interactions involving the bromine atom. researchgate.net

C···H/H···C contacts: Arising from weaker C-H···π interactions. researchgate.net

Table 2: Predicted Hirshfeld Surface Contact Contributions for this compound

| Intermolecular Contact Type | Predicted Contribution (%) | Description |

| H···H | ~35-45% | Interactions between hydrogen atoms on adjacent molecules. researchgate.net |

| O···H / H···O | ~20-30% | Represents strong intermolecular hydrogen bonding. acs.org |

| Br···H / H···Br | ~15-25% | van der Waals interactions involving the bromine substituent. researchgate.net |

| C···H / H···C | ~10-15% | Weaker interactions, including possible C-H···π stacking. |

| C···C | ~5-7% | Indicates potential π-π stacking between aromatic rings. acs.org |

Note: Percentages are estimates based on published Hirshfeld analyses of structurally similar compounds and may vary.

The combination of strong hydrogen bonds and other weaker intermolecular forces dictates the formation of a well-defined supramolecular architecture. Based on the interactions observed in analogous structures, the molecules of this compound likely assemble into extended motifs. scispace.com

Theoretical and Computational Chemistry Studies of 4 Aminomethyl 2 Bromo 6 Methoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. goums.ac.ir By using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. jcsp.org.pkkarazin.ua For 4-(Aminomethyl)-2-bromo-6-methoxyphenol, DFT calculations would reveal crucial bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene (B151609) ring and the orientation of the aminomethyl, bromo, and methoxy (B1213986) substituents relative to the ring are key structural parameters that can be precisely calculated. jcsp.org.pk These calculations often show good agreement with experimental data from techniques like X-ray crystallography. goums.ac.ir The electronic structure, including the distribution of electron density, can also be mapped, providing insights into the molecule's polarity and reactive sites. karazin.ua

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.netnih.gov For this compound, the HOMO is likely to be localized on the electron-rich phenol (B47542) ring and the lone pairs of the oxygen and nitrogen atoms, while the LUMO may be distributed over the aromatic system. The energy gap would provide a quantitative measure of its reactivity. aimspress.com This analysis is instrumental in predicting how the molecule will interact with other species. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Concept | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Indicates the regions of the molecule most likely to donate electrons in a chemical reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the regions of the molecule most likely to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates higher reactivity. |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational flexibility of this compound over time. Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this molecule, key rotations would occur around the C-C bond of the aminomethyl group and the C-O bond of the methoxy group. Computational methods, including semi-empirical and DFT approaches, can be used to determine the relative energies of different conformers. researchgate.net For similar six-membered ring systems, chair-type conformers are often found to be the most stable. memphis.edu Understanding the preferred conformation is essential as it can significantly influence the molecule's biological activity and how it interacts with other molecules.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The functional groups on this compound—the hydroxyl, aminomethyl, and bromo groups—are capable of forming various intermolecular interactions that dictate its solid-state structure and properties. The hydroxyl (-OH) and amino (-NH2) groups are classic hydrogen bond donors and acceptors. smolecule.com The phenolic oxygen and the methoxy oxygen can also act as hydrogen bond acceptors. Intramolecular hydrogen bonds, for example between the phenolic hydroxyl group and the aminomethyl group, are also possible and can contribute to the molecule's conformational stability. researchgate.net

Computational Prediction of Chemical Behavior and Reaction Pathways

Computational chemistry can predict the likely chemical reactions and pathways for a molecule. nih.gov By mapping the molecular electrostatic potential (MEP), one can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. nih.gov The MEP surface would likely show negative potential around the phenolic oxygen and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amino groups would show positive potential, marking them as sites for nucleophilic attack. nih.gov

DFT calculations can be used to model reaction mechanisms, including the structures and energies of transition states and intermediates. nih.gov This allows for the prediction of the most favorable reaction pathways. For this molecule, potential reactions include oxidation of the phenol group, substitution of the bromine atom, or reactions involving the aminomethyl group.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The calculated frequencies, after appropriate scaling, typically show good agreement with experimental spectra, allowing for a detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule. researchgate.netnih.gov

Similarly, the gauge-independent atomic orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, which correspond to the absorption bands observed in UV-visible spectra. researchgate.netnih.gov These theoretical predictions are invaluable for confirming the structure of synthesized compounds and for understanding their electronic properties.

Table 2: Theoretically Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Computational Method |

|---|---|---|

| Infrared (IR) & Raman | Vibrational frequencies and intensities | DFT (e.g., B3LYP/6-311++G(d,p)) |

| NMR | Chemical shifts (¹H, ¹³C) | GIAO |

| UV-Visible | Electronic transitions (λmax) | TD-DFT |

Role of 4 Aminomethyl 2 Bromo 6 Methoxyphenol As a Synthetic Intermediate and Precursor

A Scaffold for the Synthesis of Complex Organic Molecules

The multifunctionality of 4-(Aminomethyl)-2-bromo-6-methoxyphenol makes it an ideal scaffold for the synthesis of a diverse range of complex organic molecules. The presence of reactive sites—the amino group, the phenolic hydroxyl group, the aromatic ring, and the carbon-bromine bond—allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks.

Synthesis of Heterocyclic Compounds

While direct examples of the use of this compound in the synthesis of phenanthridines, fluorenones, and pyrimidines are not extensively documented in readily available literature, the structural motifs present in the molecule are highly relevant to the established synthetic routes for these heterocyclic systems.

Phenanthridines: The synthesis of the phenanthridine (B189435) core often involves the formation of a biaryl system followed by an intramolecular cyclization. The bromo- and aminomethyl-substituted phenol (B47542) could, in principle, participate in cross-coupling reactions to form a key biaryl intermediate. Subsequent intramolecular cyclization, potentially involving the aminomethyl group, could lead to the formation of the phenanthridine skeleton.

Fluorenones: The synthesis of fluorenones can be achieved through intramolecular cyclization of 2-biphenylcarboxylic acids or related derivatives. The 2-bromo-6-methoxyphenol (B1278816) moiety could serve as a starting point for the construction of a biphenyl (B1667301) system via a Suzuki or other palladium-catalyzed cross-coupling reaction. Subsequent functional group manipulations and cyclization would yield the tricyclic fluorenone core.

Pyrimidines: Pyrimidine (B1678525) synthesis typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. While the direct involvement of this compound is not immediately obvious, its derivatives could be elaborated to contain the necessary functionalities for pyrimidine ring formation.

Analogues of Natural Products

The synthesis of natural product analogues is a crucial area of medicinal chemistry, aiming to improve the biological activity, selectivity, and pharmacokinetic properties of naturally occurring compounds. The substituted phenol structure of this compound makes it a potential starting material for the synthesis of analogues of phenolic natural products. The aminomethyl, bromo, and methoxy (B1213986) groups can be chemically modified to introduce a variety of substituents, leading to a library of analogues for biological screening.

Precursor for Ligand Design in Coordination Chemistry

The design of ligands is central to the field of coordination chemistry, with applications ranging from catalysis to materials science and bioinorganic chemistry. The aminomethyl and phenolic hydroxyl groups of this compound provide potential coordination sites for metal ions.

For instance, a related compound, 4-bromo-2-((E)-((3-(((E)-5-chloro-2-hydroxybenzylidene) amino)-2-hydroxypropyl) imino) methyl)-6-methoxyphenol, has been utilized in the synthesis of tetranuclear copper(II) complexes. These complexes serve as models for the active site of the enzyme catechol oxidase. This demonstrates the potential of the bromo-methoxyphenol scaffold in creating ligands that can bind to and mimic the function of metalloenzymes. The aminomethyl group in this compound could be readily converted into an imine or other coordinating group, expanding its utility in ligand synthesis.

Development of Functional Materials and Derivatives

The unique combination of functional groups in this compound also makes it a candidate for the development of functional materials with specific properties.

One area of interest is the development of corrosion inhibitors. Phenolic compounds, particularly those containing heteroatoms like nitrogen and sulfur, are known to be effective corrosion inhibitors for various metals and alloys. A related molecule, 2-Methoxy-4-(4-(((6-nitrobenzothiazol-2-yl)amino)methyl)-1-phenyl-1H-pyrazol-3-yl) phenol, has been investigated as a corrosion inhibitor for steel in acidic media. The study suggests that the molecule adsorbs onto the metal surface, forming a protective layer that inhibits the corrosion process. The structural similarities suggest that this compound or its derivatives could exhibit similar properties, with the aminomethyl and phenolic hydroxyl groups facilitating adsorption onto the metal surface.

Future Research Perspectives and Emerging Directions

Exploration of Novel Catalytic Transformations for Derivatization

The derivatization of 4-(aminomethyl)-2-bromo-6-methoxyphenol through modern catalytic methods is a primary area for future investigation. The functional groups present on the molecule provide multiple handles for a variety of transformations.

The phenolic hydroxyl group can be a starting point for etherification and esterification reactions. nih.gov While traditional methods exist, the use of novel catalysts could offer improved yields, selectivity, and milder reaction conditions. For instance, palladium-catalyzed C-O coupling reactions could be explored to introduce a diverse range of aryl or alkyl groups.

The bromine atom on the aromatic ring is a key site for cross-coupling reactions. Suzuki-Miyaura, Heck, and Sonogashira couplings, facilitated by palladium catalysts, could be employed to introduce new carbon-carbon and carbon-heteroatom bonds. nih.gov This would allow for the synthesis of a vast library of analogues with modified steric and electronic properties. A combination of ruthenium and photoredox catalysis has also shown promise for the ortho-olefination of phenols, a strategy that could be adapted for this compound. nih.gov

The aminomethyl group offers another site for derivatization. N-alkylation, N-acylation, and reductive amination are common transformations that could be optimized using modern catalytic systems. nih.gov These modifications would allow for the fine-tuning of the basicity and lipophilicity of the resulting molecules.

| Catalytic Transformation | Potential Reagents and Catalysts | Expected Outcome | Key Research Focus |

| C-O Coupling | Aryl/alkyl boronic acids, Palladium catalysts (e.g., Pd(OAc)2 with suitable ligands) | Ether derivatives | Optimization of catalyst system for high yields and functional group tolerance. |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids/esters, Palladium catalysts (e.g., Pd(PPh3)4) and a base | Biaryl or styrenyl derivatives | Exploring a wide range of boronic acids to create a diverse chemical library. |

| Heck Coupling | Alkenes, Palladium catalysts (e.g., Pd(OAc)2) and a base | Alkenylated phenol (B47542) derivatives | Investigating regioselectivity and catalyst efficiency for complex alkenes. |

| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts (e.g., Pd(PPh3)4/CuI) and a base | Alkynylated phenol derivatives | Accessing novel linear scaffolds and precursors for further transformations. |

| N-Acylation | Acid chlorides/anhydrides, Amide coupling reagents (e.g., HBTU) | Amide derivatives | Developing efficient and chemoselective acylation protocols. |

Integration with Flow Chemistry and Automated Synthesis

To accelerate the synthesis and screening of derivatives of this compound, the integration of synthetic routes with flow chemistry and automated synthesis platforms presents a significant opportunity. Continuous-flow synthesis offers several advantages over traditional batch chemistry, including enhanced safety, better process control, and the potential for rapid optimization and scale-up. acs.orgacs.org

The development of a continuous-flow process for the synthesis of this compound and its subsequent derivatization would be a valuable endeavor. nih.gov For example, a multi-step flow synthesis could be designed to first perform a key coupling reaction on the aromatic ring, followed by in-line purification and a subsequent derivatization of the aminomethyl group. Such an approach would enable the rapid generation of a library of analogues for biological screening. nih.gov

Automated synthesis platforms, which utilize robotic systems for high-throughput experimentation, could be employed to explore a wide range of reaction conditions and starting materials for the derivatization of this compound. nih.gov This would dramatically increase the efficiency of lead discovery and optimization.

| Technology | Application to this compound | Potential Advantages |

| Flow Chemistry | Multi-step synthesis and derivatization of the core scaffold. | Improved reaction control, enhanced safety for hazardous reactions, rapid optimization, and easier scale-up. acs.orgacs.org |

| Automated Synthesis | High-throughput screening of catalysts, reagents, and reaction conditions for derivatization. | Increased experimental throughput, rapid identification of optimal reaction conditions, and generation of large compound libraries. nih.gov |

Advanced Computational Modeling for De Novo Design and Property Prediction

Computational modeling and simulation are powerful tools that can guide the rational design of novel analogues of this compound with desired properties. Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the molecule, providing insights into its chemical behavior. nih.gov

De novo drug design algorithms, which use computational methods to generate novel molecular structures with high predicted affinity for a biological target, can be employed to design new derivatives. nih.govnih.govtue.nl These methods can explore a vast chemical space and propose novel structures that can then be synthesized and tested. For instance, by identifying a specific biological target, computational models could be used to design analogues of this compound with optimized binding interactions.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a library of synthesized derivatives to correlate their structural features with their biological activity. This can help in identifying the key molecular descriptors that govern the activity and guide the design of more potent compounds.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction mechanisms, and spectroscopic data. | Understanding of reactivity, prediction of reaction outcomes, and interpretation of experimental data. nih.gov |

| De Novo Design | Generation of novel molecular structures with desired biological activities. | Identification of promising new drug candidates for synthesis and testing. nih.govnih.govtue.nl |

| QSAR | Correlation of structural features with biological activity. | Identification of key structural motifs for activity and prediction of the activity of new compounds. |

| Molecular Docking | Prediction of the binding mode and affinity of the compound to a biological target. | Prioritization of compounds for synthesis and biological evaluation. |

Sustainable and Bio-Inspired Synthetic Approaches for Analogues

The development of sustainable and bio-inspired synthetic methods for the production of analogues of this compound is an important future direction. This aligns with the growing demand for greener chemical processes in the pharmaceutical and chemical industries.

The use of renewable starting materials and catalysts derived from natural sources is a key aspect of sustainable chemistry. rsc.orgoiccpress.com For example, exploring the use of biocatalysts, such as enzymes, for the selective functionalization of the phenolic ring or the aminomethyl group could lead to more environmentally friendly synthetic routes. dtic.mil The synthesis of functionalized 2-amino-4H-chromenes using a natural base catalyst from waste snail shells is an example of such an approach. oiccpress.com

Bio-inspired synthesis seeks to mimic the synthetic strategies employed by nature to construct complex molecules. nih.gov This could involve the use of biomimetic catalysts or the design of synthetic pathways that are inspired by biosynthetic routes to natural products with similar structural motifs. For instance, the synthesis of aminophenol derivatives can be inspired by biological processes. mdpi.com

| Approach | Specific Examples | Potential Benefits |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass or bio-based chemical platforms. rsc.orgnih.gov | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

| Biocatalysis | Employing enzymes (e.g., laccases, transaminases) for selective transformations. dtic.mil | High selectivity, mild reaction conditions, and reduced waste generation. |

| Green Solvents | Utilizing water, supercritical fluids, or ionic liquids as reaction media. | Reduced environmental impact and improved process safety. |

| Bio-inspired Synthesis | Mimicking natural biosynthetic pathways to design novel synthetic routes. nih.gov | Access to novel molecular architectures and potentially more efficient syntheses. |

Q & A

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-2-bromo-6-methoxyphenol, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis typically involves bromination and aminomethylation steps. A multi-step approach using regioselective bromination of a methoxyphenol precursor (e.g., 2-bromo-6-methoxyphenol) followed by aminomethylation via reductive amination is common. Key optimizations include:

- Catalysts: Use Pd-based catalysts for bromination to minimize side products .

- Temperature control: Maintain low temperatures (0–5°C) during bromination to prevent polybromination .

- Purification: Employ column chromatography or recrystallization to isolate the product, with yields improved by inert atmosphere handling .

Reference synthetic protocols for structurally similar brominated phenolic compounds in highlight the importance of stepwise monitoring via TLC or HPLC .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>98%) .

- Spectroscopy:

- Mass spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray crystallography: For definitive structural confirmation (e.g., C–Br bond length ~1.9 Å) .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aminomethyl group .

- Handling: Use gloveboxes for air-sensitive steps. Avoid exposure to light, moisture, or acidic conditions, which may degrade the phenolic hydroxyl group .

- Safety: Follow protocols for brominated compounds—use fume hoods, PPE, and neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., FTIR, NMR) for this compound?

Answer: Discrepancies often arise from solvent effects, tautomerism, or intermolecular interactions. Methodological steps include:

- Computational validation: Compare experimental FTIR/NMR with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) using polarizable continuum models (PCM) to simulate solvent effects .

- Dynamic effects: Perform molecular dynamics (MD) simulations to account for conformational flexibility influencing NMR chemical shifts .

- High-resolution techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

and demonstrate how cross-validation with computational models resolved ambiguities in similar brominated phenols .

Q. What computational strategies are effective in predicting the bioactivity of this compound against microbial targets?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Glide to model interactions with bacterial enzymes (e.g., penicillin-binding proteins). Prioritize binding poses with hydrogen bonds to the phenolic –OH or bromine .

- MD simulations: Run 100-ns trajectories in explicit solvent to assess binding stability and identify key residues (e.g., catalytic serine in β-lactamases) .

- In vitro validation: Compare computational predictions with MIC assays against Gram-positive/negative strains, as in ’s antimicrobial studies .

Q. When encountering contradictory results in biological activity studies, what methodological approaches can confirm the compound’s efficacy?

Answer: Contradictions may stem from assay variability or off-target effects. Address these by:

- Standardized protocols: Replicate assays under controlled conditions (e.g., CLSI guidelines for antimicrobial testing) .

- Dose-response analysis: Establish EC₅₀/IC₅₀ curves to differentiate true activity from artifacts .

- Mechanistic studies: Use fluorescent probes (e.g., LIVE/DEAD staining) or enzymatic assays (β-galactosidase reporter) to confirm target engagement .

’s analysis of antibacterial activity in structurally related compounds emphasizes reproducibility across independent labs .

Q. How can the compound’s potential for DNA intercalation or oxidative damage be evaluated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.